molecular formula C7H5NO5 B1222630 4-Nitroperoxybenzoic acid CAS No. 943-39-5

4-Nitroperoxybenzoic acid

Cat. No.: B1222630
CAS No.: 943-39-5
M. Wt: 183.12 g/mol
InChI Key: ZJAFQAPHWPSKRZ-UHFFFAOYSA-N
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Description

Historical Context of Peroxycarboxylic Acid Development in Organic Chemistry

The journey of peroxycarboxylic acids in organic chemistry began with the broader exploration of organic peroxides, which have a history spanning over a century. beilstein-journals.org These compounds gained significant industrial and laboratory importance, particularly from the 1950s onwards, as initiators for free-radical polymerization and as versatile oxidizing agents. beilstein-journals.orgmdpi.com An early and pivotal discovery in this field was the Baeyer-Villiger oxidation in 1899, which utilizes peroxyacids or peroxides to convert ketones to esters and cyclic ketones to lactones. beilstein-journals.orgwikipedia.org This reaction highlighted the synthetic potential of peroxy-containing compounds.

The synthesis of peroxycarboxylic esters, a related class of compounds, was significantly advanced in 1946 with a method involving the reaction of a carboxylic acid halide with a hydroperoxide. mdpi.com This development paved the way for the production of various organic peresters. mdpi.com The direct synthesis of peroxycarboxylic acids themselves often involves the reaction of a carboxylic acid with hydrogen peroxide, a method that has been refined over time. wikipedia.org For aromatic peroxyacids like peroxybenzoic acid, a notable advancement was a direct synthesis method from the corresponding aromatic acid. orgsyn.org

The reactivity of peroxyacids is largely defined by the peroxide group (-O-O-) attached to a carboxyl group (-COOH). fiveable.me This structure confers upon them strong oxidizing properties, enabling them to transfer an oxygen atom to other molecules. fiveable.me A widely recognized and utilized peroxyacid is meta-chloroperoxybenzoic acid (mCPBA), known for its versatility in epoxidation reactions. fiveable.me

Significance of 4-Nitroperoxybenzoic Acid as a Prototypical Electrophilic Oxidant

This compound (4-NPBA) distinguishes itself as a potent electrophilic oxidant. thieme-connect.de The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the electrophilic character of the peroxyacid. fiveable.meevitachem.com This increased electrophilicity makes it a more reactive oxidizing agent compared to unsubstituted peroxybenzoic acid. thieme-connect.de

The primary application of 4-NPBA lies in its ability to act as an oxidizing agent in various organic transformations. evitachem.com One of the most common applications is the epoxidation of alkenes, where it transfers an oxygen atom to the carbon-carbon double bond to form an epoxide. thieme-connect.dethieme-connect.de Due to its electrophilic nature, 4-NPBA reacts more readily with electron-rich alkenes. thieme-connect.dethieme-connect.de

The reactivity of peroxyacids, including 4-NPBA, follows a general trend where electron-withdrawing substituents on the aromatic ring increase their oxidizing power. The reactivity trend for some common peroxyacids in the Baeyer-Villiger oxidation is as follows: trifluoroperacetic acid > this compound > m-chloroperoxybenzoic acid and performic acid > peracetic acid > hydrogen peroxide > tert-butyl hydroperoxide. wikipedia.org This highlights the enhanced reactivity of 4-NPBA due to the nitro group.

The synthesis of this compound can be achieved by reacting 4-nitrobenzoic acid with hydrogen peroxide in the presence of an acid catalyst like methanesulfonic acid. evitachem.comlookchem.com

Scope and Limitations of Peroxyacid Reactivity in Contemporary Synthesis

The reactivity of peroxyacids like this compound is both a powerful tool and a source of limitations in modern organic synthesis. Their scope is broad, encompassing a variety of oxidation reactions.

Scope of Reactivity:

Epoxidation of Alkenes: Peroxyacids are widely used for the synthesis of epoxides from alkenes. fiveable.methieme-connect.delibretexts.org This reaction is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

Baeyer-Villiger Oxidation: As previously mentioned, peroxyacids are key reagents for the oxidation of ketones to esters and lactones. beilstein-journals.orgwikipedia.org

Oxidation of other functional groups: Peroxyacids can also oxidize other functional groups, such as alcohols to aldehydes or ketones. evitachem.com Sulfur-containing compounds, like sulfides, also exhibit high reactivity towards peroxyacids. researchgate.net

Limitations of Reactivity:

Chemoselectivity: A significant limitation is the potential for peroxyacids to react with multiple functional groups within a complex molecule. For instance, in a molecule containing both an alkene and a ketone, the peroxyacid could potentially oxidize both, leading to a mixture of products. wikipedia.orgorganicchemistrytutor.com

Substrate Reactivity: While highly effective for electron-rich alkenes, the epoxidation of electron-poor alkenes with peroxyacids like this compound can be sluggish and result in low yields. thieme-connect.dethieme-connect.de In such cases, more reactive peroxyacids like 3,5-dinitroperoxybenzoic acid may be required. thieme-connect.de

Stability: Peroxycarboxylic acids are generally unstable and can be explosive under certain conditions, which necessitates careful handling and often in-situ generation. libretexts.orgresearchgate.net While some, like mCPBA, are available as relatively stable crystalline solids, they still pose hazards. libretexts.org

Side Reactions: The use of peroxyacids can sometimes lead to undesired side reactions. For example, in the presence of water and an acid or base catalyst, the newly formed epoxide ring can be hydrolyzed to a diol. libretexts.org

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅NO₅ nih.gov
Molecular Weight183.12 g/mol nih.gov
Melting Point138 °C lookchem.com
CAS Number943-39-5 lookchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenecarboperoxoic acid
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InChI

InChI=1S/C7H5NO5/c9-7(13-12)5-1-3-6(4-2-5)8(10)11/h1-4,12H
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InChI Key

ZJAFQAPHWPSKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO5
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DSSTOX Substance ID

DTXSID4041523
Record name 4-Nitroperoxybenzoic acid
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Molecular Weight

183.12 g/mol
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Physical Description

Solid; [MP Biomedicals MSDS]
Record name 4-Nitroperbenzoic acid
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CAS No.

943-39-5
Record name 4-Nitrobenzenecarboperoxoic acid
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Record name p-Nitroperbenzoic acid
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Synthetic Methodologies for 4 Nitroperoxybenzoic Acid

Phase Transfer Catalysis in Peroxyacid Synthesis

Phase transfer catalysis (PTC) offers a methodology to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. cambridge.org This technique is applicable to the synthesis of peroxy acids from water-insoluble carboxylic acids.

One study demonstrates that an aqueous solution of potassium persulfate can convert water-insoluble carboxylic acids, dissolved in an organic solvent like ether or dichloromethane (B109758), into peroxy acids with yields of 80-90%. lookchem.com This conversion is achieved under the influence of a phase transfer catalyst. lookchem.com Effective catalysts for this process include benzyltriethylammonium chloride (BTEAC) and polyethylene (B3416737) glycol (PEG-400). lookchem.com The reaction can be further accelerated kinetically in the presence of a sulfonated polymer. lookchem.com

Another example involves the oxidation of 2,4-dimethylnitrobenzene with potassium permanganate (B83412) to produce 3-methyl-4-nitrobenzoic acid in a heterogeneous system using tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst, achieving a 41% yield. researchgate.netgoogle.com Similarly, polyethylene glycol (PEG-600) has been used as a phase transfer catalyst for the synthesis of p-nitrobenzoic acid from p-nitrotoluene, with optimal conditions yielding 51.6% of the product. magtech.com.cn These examples, while not directly producing the peroxy acid, illustrate the utility of PTC in oxidizing precursors to 4-nitroperoxybenzoic acid.

Table 2: Examples of Phase Transfer Catalysis in Related Syntheses

Reaction Oxidant Organic Phase Aqueous Phase Catalyst Yield
Carboxylic Acid to Peroxy Acid Potassium Persulfate Ether or Dichloromethane Water BTEAC or PEG-400 80-90%
2,4-Dimethylnitrobenzene to 3-Methyl-4-nitrobenzoic acid Potassium Permanganate 2,4-DMNB Water TBAB 41%

Data compiled from various research articles. lookchem.comresearchgate.netmagtech.com.cn

Advancements in Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of this compound synthesis involves careful control over several reaction parameters, including reactant concentration, temperature, and purification methods.

The concentration of hydrogen peroxide is a critical factor. For the synthesis of peroxybenzoic acid using methanesulfonic acid, using 95% hydrogen peroxide leads to faster, slightly more exothermic reactions and higher conversions (90-95%) compared to using 70% hydrogen peroxide (85-90% conversion) or 50% hydrogen peroxide (75% conversion). orgsyn.org For water-insoluble peroxy acids like p-nitroperoxybenzoic acid, 90–95% hydrogen peroxide is recommended for best results. orgsyn.org

Temperature control is also essential. In the methanesulfonic acid-mediated synthesis of peroxybenzoic acid, reaction temperatures of 20 to 30°C with high-concentration hydrogen peroxide result in high conversions in shorter time frames. google.com For the specific preparation of p-nitroperoxybenzoic acid, a reaction temperature of 30°C was maintained. google.com

The purification process significantly impacts the final yield and purity. For p-nitroperoxybenzoic acid synthesized via the MSA method, the process involves filtering the precipitated product, washing it with cold water, and drying over a desiccant. google.com Further purification can be achieved by crystallization from a solvent like chloroform, which can yield an analytically pure product. google.com When isolating other peroxy acids like peroxybenzoic acid, extraction with a solvent such as benzene (B151609), followed by washing with saturated ammonium (B1175870) sulfate (B86663) solution to remove residual acid and peroxide, is a common procedure. google.com However, care must be taken during solvent evaporation, as it can be hazardous. orgsyn.org

The choice of catalyst, as discussed previously, has a profound effect on yield. The use of methanesulfonic acid provides substantially higher yields (94%) for this compound compared to ethanesulfonic acid (20%) under similar conditions. google.com The development of reusable solid acid catalysts, such as silica-based or magnetic nanoparticle-supported catalysts, represents a significant advancement in improving reaction efficiency and environmental friendliness by simplifying catalyst separation and enabling recycling. nih.govfrontiersin.orgmdpi.com

Mechanistic Investigations of 4 Nitroperoxybenzoic Acid Reactions

Oxidative Decarboxylation Mechanisms

Kinetics and Reactivity of α-Keto Acid Oxidations

The oxidation of α-keto acids by peroxy acids, including 4-nitroperoxybenzoic acid, is a reaction of significant interest due to its relevance in biological systems and organic synthesis. While specific kinetic data for the reaction of this compound with every α-keto acid is not exhaustively documented in a single source, the general principles of these oxidations can be inferred from studies on analogous systems.

In the context of α-keto acid oxidation, studies on their reaction with hydrogen peroxide have revealed that the reaction proceeds via a nucleophilic attack of the peroxide on the keto group, followed by decarboxylation. uniba.it The reactivity is influenced by the substituents on the α-keto acid, with steric and electronic effects playing a significant role. uniba.it For instance, the reaction of pyruvic acid is faster than that of bulkier α-keto acids like 3-methyl-2-oxobutanoic acid. uniba.it

The reactivity of this compound in these oxidations is expected to be high due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the peroxy acid. This is supported by studies on the oxidation of other substrates, where p-nitroperoxybenzoic acid exhibits significant reactivity. For example, the second-order rate constant for the oxidation of a lignin (B12514952) model compound by p-nitroperoxybenzoic acid has been reported, highlighting its efficacy as an oxidant. researchgate.net Furthermore, kinetic parameters for the reaction of p-nitroperoxybenzoic acid with a mutant of cytochrome c peroxidase have been determined, providing insight into its reactivity in biological systems. acs.org

The table below summarizes the kinetic parameters for the reaction of p-nitroperoxybenzoic acid with CcP(H52L), a mutant of cytochrome c peroxidase.

ParameterValue
k1 (M-1s-1)(2.3 ± 0.6) × 104
k-1 (s-1)1.1 ± 0.3
k2 (s-1)1.0 ± 0.1
Kd (µM)48 ± 16
Data from Biochemistry, 1993, 32 (22), pp 5796–5803. acs.org

This data, although from a biological system, underscores the high reactivity of this compound. The oxidation of α-keto acids by this compound likely follows a similar mechanistic pathway involving a rate-determining nucleophilic attack of the peroxo species on the carbonyl carbon of the α-keto acid.

Mechanistic Intermediates in α-Diketone Oxidations

The oxidation of α-diketones by peroxy acids is a classic example of the Baeyer-Villiger oxidation. A key mechanistic feature of this reaction is the formation of a tetrahedral intermediate, often referred to as a Criegee intermediate. stackexchange.com This intermediate is formed by the nucleophilic addition of the peroxy acid to one of the carbonyl carbons of the α-diketone.

The general mechanism involves the following steps:

Protonation of a carbonyl oxygen of the α-diketone, which enhances its electrophilicity.

Nucleophilic attack by the peroxy acid on the protonated carbonyl carbon to form the Criegee intermediate.

Rearrangement of the Criegee intermediate, involving the migration of an acyl group to the adjacent oxygen atom of the peroxy linkage.

Departure of the carboxylate leaving group, leading to the formation of an anhydride (B1165640).

In the case of α-diketone oxidation, the migration of an acyl group is preferred over an alkyl or aryl group, leading to the formation of a carboxylic anhydride rather than an α-ketoester. stackexchange.com This preference is attributed to the greater stability of the transition state leading to the anhydride. stackexchange.com The Criegee intermediate is a crucial, albeit often transient, species in this reaction pathway. wikipedia.orgosti.gov While direct observation of the Criegee intermediate in these specific reactions is challenging due to its high reactivity, its existence is strongly supported by a wealth of experimental and theoretical evidence from related ozonolysis and oxidation reactions. nsf.govlbl.gov

Heterolytic vs. Homolytic O-O Bond Cleavage Pathways

The cleavage of the peroxide (O-O) bond in this compound is a critical step that dictates the nature of the subsequent reactions. This cleavage can occur through two distinct pathways: heterolytic cleavage, where one oxygen atom retains both electrons of the bond, or homolytic cleavage, where each oxygen atom retains one electron. chemistrysteps.combyjus.commaricopa.eduyoutube.comyoutube.com

Influence of Catalysts and Solvent Environment

The pathway of O-O bond cleavage is significantly influenced by the reaction conditions, particularly the presence of catalysts and the nature of the solvent.

In the absence of catalysts, the thermal decomposition of peroxy acids often proceeds via homolytic cleavage of the O-O bond, generating radicals. rsc.orgrsc.org However, in the presence of certain catalysts, the pathway can be shifted towards heterolytic cleavage. For instance, studies on the reaction of p-nitroperoxybenzoic acid with iron(III) porphyrin complexes have shown that these catalysts can promote the heterolytic cleavage of the O-O bond. fau.de The electronic nature of the porphyrin ligand plays a crucial role; electron-deficient porphyrins tend to favor heterolytic cleavage, while electron-rich porphyrins can favor a homolytic pathway. fau.de The presence of protons can also influence the cleavage of the O-O bond and the subsequent catalytic activity. researchgate.net

The solvent environment also plays a role in the stability and decomposition pathway of peroxy acids. For example, tertiary alcohols like tert-butanol (B103910) have been shown to stabilize solutions of peroxybenzoic acid, reducing its decomposition. google.com In contrast, solvents that can be easily oxidized can react with the peroxy acid, leading to its decomposition. google.com

Formation and Fate of Radical Intermediates

Homolytic cleavage of the O-O bond in this compound results in the formation of a 4-nitrobenzoyloxy radical and a hydroxyl radical. rsc.orgrsc.org

The formation of these radical intermediates is a key step in radical-mediated reactions. numberanalytics.com The subsequent reactions of these radicals determine the final product distribution. The 4-nitrobenzoyloxy radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 4-nitrobenzoic acid. It can also undergo decarboxylation to form a 4-nitrophenyl radical. The hydroxyl radical is a highly reactive species that can readily participate in a variety of abstraction and addition reactions.

The fate of these radical intermediates is also influenced by the reaction conditions. In the thermal decomposition of solid p-nitroperoxybenzoic acid, the 4-nitrobenzoyloxy radicals are believed to be held firmly on the solid surface, which limits their direct interaction and primarily leads to the formation of 4-nitrobenzoic acid. dtic.mil

Thermal Decomposition Mechanisms of this compound

The thermal decomposition of peroxy acids is a complex process that can proceed through various pathways, often involving radical intermediates.

Stoichiometry of Decomposition Products

25 NO₂·C₆H₄·CO·O·OH → 23 NO₂·C₆H₄·CO₂H + 14 CO₂ + 5 H₂O + N₂ rsc.org

This stoichiometry suggests a complex series of reactions following the initial decomposition. The proposed mechanism involves the initial homolytic cleavage of the O-O bond to form radicals, which then undergo a cascade of subsequent reactions to yield the observed products. rsc.org The decomposition is autocatalytic, with the product p-nitrobenzoic acid catalyzing the initial reaction. rsc.org

Similarly, the thermal decomposition of m-nitroperoxybenzoic acid in the temperature range of 66.5–90 °C yields m-nitrobenzoic acid, carbon dioxide, water, and nitrogen as the main products, with minor amounts of dinitrodiphenyls, nitrobenzoates, and oxygen. rsc.org The reaction is also autocatalytic, and a mechanism involving the initial rupture of the peroxy bond followed by reactions of the resulting radicals has been proposed. rsc.org

The activation energy for the thermal decomposition of p-nitroperoxybenzoic acid was determined to be 38 ± 3 kcal/mole, while for the m-isomer, it was found to be 30 ± 3 kcal/mole. rsc.orgrsc.org

The following table lists the principal products of the thermal decomposition of p-nitroperoxybenzoic acid.

Product
p-Nitrobenzoic acid
Carbon dioxide
Water
Nitrogen
Data from J. Chem. Soc. B, 1966, 213-218. rsc.org

Role of Hydroxyl Radicals and Peroxy-Link Rupture

The mechanistic pathway of this compound reactions, particularly in thermal decomposition, is significantly characterized by the initial rupture of the peroxy-link (-O-O-). This bond cleavage is a critical step that dictates the subsequent reaction cascade. Research into the thermal decomposition of solid p-nitroperoxybenzoic acid has proposed a mechanism that commences with the homolytic fission of the peroxy-bond. rsc.orgevitachem.com This primary event generates two radical species: a 4-nitrobenzoyloxy radical and a hydroxyl radical.

Following the initial peroxy-link rupture, the formed hydroxyl radicals are highly reactive and engage in rapid subsequent reactions. rsc.org In the solid-state decomposition, these radicals are believed to quickly attack other molecules of the peroxy acid. In solution, the process can be more complex. For instance, the radiation-induced decomposition of p-nitroperoxybenzoic acid in aqueous solutions containing formic acid or formate (B1220265) ions involves reduction by carboxyl radical anions. osti.gov This leads to the formation of an electron adduct of p-nitroperoxybenzoic acid, which then eliminates a hydroxyl radical, propagating a chain reaction. osti.gov The activation energy for the elimination of the hydroxyl radical from this radical anion has been determined to be 2.7 kcal/mol. osti.gov

Catalytic and Inhibitory Effects of Carboxylic Acids

The decomposition of this compound is susceptible to both catalysis and inhibition by other carboxylic acids. This modulation of reactivity is a key aspect of its chemical behavior.

Catalytic Effects:

Studies on the thermal decomposition of p-nitroperoxybenzoic acid have revealed that the reaction is catalyzed by one of its main products, p-nitrobenzoic acid. rsc.org This phenomenon, known as autocatalysis, means the reaction rate accelerates as the concentration of the product increases. The catalytic activity is not limited to p-nitrobenzoic acid; other substituted benzoic acids with high melting points have also been shown to catalyze the initial decomposition step. rsc.org Similarly, the thermal decomposition of the related m-nitroperoxybenzoic acid is also catalyzed by substituted benzoic acids. rsc.org This catalytic effect suggests an interaction between the carboxylic acid group of the catalyst and the peroxy acid, likely facilitating the rupture of the peroxy-link.

Inhibitory Effects:

The table below summarizes the observed effects of specific carboxylic acids on the decomposition of p-nitroperoxybenzoic acid.

Carboxylic AcidEffect on DecompositionProposed Mechanism of ActionReference
p-Nitrobenzoic AcidCatalyticAutocatalysis; facilitates the initial decomposition step. rsc.org
Other substituted benzoic acidsCatalyticFacilitate the initial decomposition step. rsc.orgrsc.org
Oxalic AcidInhibitoryPreferentially attacked by hydroxyl radicals, interrupting the chain reaction. rsc.org

The following table details the kinetic parameters associated with the thermal decomposition of p-nitroperoxybenzoic acid.

ParameterValueConditionsReference
Activation Energy (Ea)38 ± 3 kcal/molSolid-state thermal decomposition (90–105°C) rsc.org
Reaction Order (n)~1.5For fraction of decomposition (α) between 0.05–0.9 rsc.org

Applications of 4 Nitroperoxybenzoic Acid in Complex Organic Transformations

Stereoselective Epoxidation Reactions

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and 4-NPBA serves as a powerful reagent for this purpose. nih.govorganic-chemistry.org The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond, a process often referred to as the Prilezhaev reaction. rsc.org Peracids containing electron-withdrawing groups, such as 4-NPBA, are known to be more active for epoxidation than their non-substituted counterparts. thieme-connect.de

The stereochemical outcome of epoxidations using 4-NPBA is highly dependent on the substrate's structure. For alkenes without specific directing groups, the oxidant generally approaches from the less sterically hindered face of the double bond, leading to predictable diastereoselectivity. organic-chemistry.org

However, in substrates containing nearby functional groups capable of hydrogen bonding, such as allylic or homoallylic alcohols, directed epoxidation can occur with high diastereoselectivity. organic-chemistry.orgthieme-connect.de The hydroxyl group of the substrate forms a hydrogen bond with the peroxy acid, delivering the oxygen atom to the proximal face of the alkene, often overriding steric considerations. organic-chemistry.org For example, the epoxidation of cyclohex-2-en-1-ol with peroxy acids typically yields the syn-epoxide with high selectivity. organic-chemistry.org

As 4-Nitroperoxybenzoic acid is an achiral molecule, it does not induce enantioselectivity in the epoxidation of prochiral alkenes. Achieving enantiocontrol typically requires the use of chiral catalysts, such as in the Sharpless-Katsuki epoxidation of allylic alcohols, or the use of inherently chiral, non-racemic peroxy acids. pitt.edu

Table 1: Diastereoselective Epoxidation Examples with Peroxy Acids This table illustrates the general principles of diastereoselectivity in peroxy acid epoxidations, which are applicable to 4-NPBA.

Substrate Major Product Stereoselectivity Rationale
cis-Stilbene cis-Stilbene oxide >99% cis Concerted, stereospecific syn-addition mdpi.com
trans-Stilbene trans-Stilbene oxide >99% trans Concerted, stereospecific syn-addition mdpi.com
Norbornene exo-Norbornene oxide >99% exo Attack from the less-hindered exo face thieme-connect.de

4-NPBA exhibits excellent chemoselectivity, preferentially oxidizing electron-rich double bonds in the presence of other potentially oxidizable functional groups. In molecules containing multiple double bonds, the regioselectivity of the epoxidation is governed by the electronic properties of the olefins. The most electron-rich alkene, which is generally the most substituted one, undergoes epoxidation selectively. pitt.edu For instance, in a compound containing both a disubstituted and a trisubstituted double bond, 4-NPBA will preferentially react at the more nucleophilic trisubstituted site.

This selectivity is crucial in the synthesis of complex molecules like terpenes, where selective oxidation of one of several double bonds is often required. rsc.org For example, in the oxidation of (R)-(+)-limonene, epoxidation occurs preferentially at the endocyclic, trisubstituted double bond over the exocyclic, disubstituted one. physionet.org

Diastereoselectivity and Enantioselectivity in Alkene Epoxidations

Synthetic Utility in Lactone and Ester Formation via Baeyer-Villiger Rearrangements

The Baeyer-Villiger oxidation is a powerful synthetic method for converting ketones into esters and cyclic ketones into lactones. researchgate.net The reaction involves the oxidation of a ketone with a peroxy acid, such as 4-NPBA, to insert an oxygen atom adjacent to the carbonyl carbon. openmedicinalchemistryjournal.com

The reaction proceeds through the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migratory insertion of one of the ketone's substituents onto the adjacent oxygen atom. researchgate.netresearchgate.net The reactivity of the peroxy acid in this transformation is correlated with the acidity of the corresponding carboxylic acid leaving group. rsc.org 4-NPBA, with its electron-withdrawing nitro group, is more reactive than peroxybenzoic acid and even 3-chloroperoxybenzoic acid (m-CPBA), making it a highly efficient reagent for this transformation. rsc.org

A key feature of the Baeyer-Villiger rearrangement is its predictable regioselectivity, which is determined by the "migratory aptitude" of the groups attached to the carbonyl. The general order of migration is: tertiary alkyl > secondary alkyl > benzyl (B1604629) > phenyl > primary alkyl > methyl. rsc.org This predictability allows for the controlled synthesis of specific esters or lactones, which are valuable intermediates in natural product synthesis. scripps.edu

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidations

Group Migratory Aptitude
Tertiary Alkyl Highest
Secondary Alkyl High
Benzyl, Phenyl Medium
Primary Alkyl Low

Functionalization of Inert C-H Bonds

The selective functionalization of typically unreactive C-H bonds in alkanes (paraffins) is a significant challenge in organic chemistry. doi.org this compound has been shown to be an effective stoichiometric reagent for this purpose, particularly for hydroxylation.

Research has demonstrated that this compound can hydroxylate branched alkanes with high regio- and stereoselectivity. lookchem.com The reaction shows a strong preference for the oxidation of tertiary C-H bonds over secondary ones, with relative rates of attack (tertiary:secondary) ranging from 90 to 500 after statistical correction. researchgate.net This indicates excellent site selectivity.

Table 3: Research Findings on Paraffin Hydroxylation with this compound

Parameter Finding Implication Reference
Regioselectivity (tert:sec) 90 - 500 High preference for tertiary C-H bonds researchgate.net
Stereoselectivity 97 - 99.7% retention Concerted, stereospecific mechanism researchgate.net
Kinetic Isotope Effect (kH/kD) 2.2 C-H bond breaking is part of the rate-determining step researchgate.net

Oxidation of Nitrogen-Containing Compounds

This compound is a versatile reagent for the oxidation of various nitrogen-containing functional groups. The electrophilic oxygen of the peroxy acid readily attacks the nucleophilic nitrogen atom in amines and heterocycles.

The oxidation of primary aromatic amines (anilines) with peroxy acids is a standard method for the synthesis of nitroarenes. mdpi.commdpi.com The reaction proceeds through intermediate species such as hydroxylamines and nitroso compounds, and azoxybenzenes are often formed as byproducts. nih.govmdpi.com

Secondary amines are oxidized by peroxy acids to form stable nitroxide radicals, a transformation that is particularly useful in the synthesis of spin probes and labels. Heterocyclic aromatic compounds containing nitrogen, such as pyridine, are efficiently oxidized to their corresponding N-oxides. openmedicinalchemistryjournal.com The rate of this N-oxidation is sensitive to the electronic nature of the heterocycle; electron-donating groups on the ring accelerate the reaction, while electron-withdrawing groups decrease the rate. openmedicinalchemistryjournal.com

Table 4: Oxidation of Nitrogen Compounds with Peroxy Acids This table summarizes reactions applicable to 4-NPBA based on its known reactivity as a strong peroxy acid.

Substrate Class Substrate Example Product Example
Primary Aromatic Amine Aniline Nitrobenzene mdpi.com
Secondary Amine Di-tert-butylamine Di-tert-butylnitroxide

Formation of Aminoxyl Radicals from Heterocyclic Precursors

This compound serves as an effective oxidizing agent for the synthesis of stable aminoxyl radicals from various nitrogen-containing heterocyclic precursors. This transformation is of significant interest due to the wide-ranging applications of aminoxyl radicals, also known as nitroxide radicals, in fields such as spin labeling, catalysis, and materials science. The oxidation process involves the conversion of a secondary or tertiary amine functionality within a heterocyclic ring system to the corresponding aminoxyl radical.

A notable example of this application is the oxidation of 2-amino-substituted quinazolin-4(3H)-ones using this compound. researchgate.net In this reaction, two distinct types of radical products are formed: exocyclic and endocyclic aminoxyl radicals. The differentiation between these two radical species can be accomplished through analysis of their Electron Spin Resonance (ESR) parameters. researchgate.net Peracids, including this compound and its more common counterpart, m-chloroperoxybenzoic acid (mCPBA), are widely utilized for the oxidation of secondary amines to aminoxyl radicals, offering high yields. rsc.org These reactions are typically conducted in organic solvents and are characterized by relatively short reaction times, ranging from 30 minutes to a few hours. rsc.org

The general mechanism for the peracid oxidation of secondary amines to form aminoxyl radicals is a well-established synthetic route. This method provides a valuable alternative to other oxidation systems, such as hydrogen peroxide with a sodium tungstate (B81510) catalyst, especially when faster reaction times and different solvent conditions are required. rsc.org

Reactivity in Enzymatic and Biomimetic Systems

This compound has proven to be a valuable tool for investigating the reactivity of enzymatic and biomimetic systems, particularly those involving heme proteins. Its utility stems from its ability to act as an oxygen donor, mimicking the role of hydrogen peroxide in many biological oxidation reactions.

A crucial step in the catalytic cycle of many heme peroxidases is the oxidation of the ferric (Fe³⁺) resting state of the enzyme by two electrons to form a highly reactive intermediate known as Compound I. acs.org This intermediate, an oxoiron(IV) porphyrin π-cation radical, is responsible for the subsequent oxidation of the enzyme's substrates. mdpi.com this compound is capable of oxidizing various heme proteins to their Compound I state.

The reaction between this compound and cytochrome c peroxidase (CcP) has been studied to understand the mechanism of Compound I formation. The bimolecular rate constant for this reaction is approximately 1.6 x 10⁷ M⁻¹s⁻¹. nih.gov This is comparable to the rate constant for the reaction with peracetic acid, but slightly slower than the reaction with hydrogen peroxide. nih.gov Similarly, manganese peroxidase (MnP), a key enzyme in lignin (B12514952) degradation, can be oxidized by this compound to form its Compound I equivalent (MnPI). nih.gov

Table 1: Bimolecular Rate Constants for the Formation of Compound I with Various Peroxides

Heme Protein Peroxide Bimolecular Rate Constant (M⁻¹s⁻¹)
Cytochrome c Peroxidase (CcP) p-Nitroperoxybenzoic acid 1.6 x 10⁷ nih.gov
Cytochrome c Peroxidase (CcP) Peracetic acid 1.8 x 10⁷ nih.gov
Cytochrome c Peroxidase (CcP) Hydrogen peroxide ~4.1 x 10⁷ acs.org
Manganese Peroxidase (MnP) p-Nitroperoxybenzoic acid 5.9 x 10⁴
Manganese Peroxidase (MnP) m-Chloroperoxybenzoic acid 9.5 x 10⁴
Manganese Peroxidase (MnP) Peracetic acid 9.7 x 10⁵

Studies on cytochrome c peroxidase have highlighted the importance of the distal histidine residue (His-52) in the activation of peroxides. acs.org In the wild-type enzyme, this residue is thought to act as a base catalyst, facilitating the binding of the peroxy anion to the heme iron. acs.org When this distal histidine is replaced with a nonpolar amino acid like leucine, the rate of reaction with hydrogen peroxide decreases by several orders of magnitude. acs.org However, the reaction with this compound is less affected, suggesting that the peroxyacid may not require the same level of proton abstraction assistance from the distal histidine. acs.org

Further investigations have shown that both the neutral and anionic forms of this compound can react directly with cytochrome c peroxidase. nih.gov The enzyme, however, does discriminate between the two forms, with the neutral peroxyacid reacting about ten times faster than its negatively charged anion. nih.gov Interestingly, the rate of reaction with the peroxybenzoate anion is independent of ionic strength, indicating that simple electrostatic repulsion is not the primary reason for its lower reactivity. nih.gov This suggests that the protein matrix itself, through which the reactant must diffuse to reach the heme pocket, may be the rate-limiting factor in the oxidation of CcP to Compound I by both neutral and anionic peroxyacids. nih.gov

Theoretical and Computational Chemistry Studies of 4 Nitroperoxybenzoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations on Reaction Pathways

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the mechanisms of chemical reactions. For 4-Nitroperoxybenzoic acid, these calculations have been instrumental in mapping out the potential energy surfaces of its reactions, identifying intermediates, and determining the structures of transition states.

The epoxidation of alkenes by peroxy acids is a well-known reaction. Computational studies on similar systems suggest that the reaction proceeds through a concerted, but often asynchronous, transition state. In this "butterfly" mechanism, the oxygen atom is transferred to the alkene, while the peroxy acid is reduced to the corresponding carboxylic acid.

The energy barrier of these reactions is influenced by several factors, including the nature of the substituents on the peroxy acid and the alkene. For peroxy acids, electron-withdrawing groups, such as the nitro group in this compound, generally increase the reactivity by making the peroxy oxygen more electrophilic. This increased reactivity is reflected in a lower activation energy barrier for the epoxidation reaction.

While specific energy barrier values for reactions involving this compound are not extensively documented in readily available literature, studies on analogous systems provide insight. For instance, DFT calculations on the epoxidation of ethylene (B1197577) with tert-butylhydroperoxide catalyzed by Al(III) have shown activation barriers in the range of 10.0 to 10.6 kcal/mol. researchgate.net It has also been noted that the presence of additional oxidant molecules can lower the energy barriers by approximately 4 kJ/mol due to stabilizing weak hydrogen bonds in the transition state. researchgate.net For the chiral phosphoric acid-catalyzed conversion of epoxides, the calculated energy difference between competing transition states was found to be 1.9 kcal/mol, which correlated well with the experimentally observed enantiomeric excess. nih.gov

The table below illustrates typical parameters that are determined in computational studies of reaction barriers, using data from a related system.

ParameterValue (kcal/mol)Description
ΔG‡1.9Gibbs free energy of activation difference between competing transition states. nih.gov
ΔE_dist (catalyst)5.9Difference in distortion energy of the catalyst in the two transition states. nih.gov
ΔE_dist (epoxide)1.0Difference in distortion energy of the epoxide in the two transition states. nih.gov
ΔE_int5.0Difference in the interaction energy between the components of the two transition states. nih.gov

This data is for a chiral phosphoric acid-catalyzed epoxide thionation and is presented for illustrative purposes.

A particularly interesting reaction pathway for activated perbenzoate anions, including the 4-nitroperoxybenzoate anion, has been revealed through a combination of tandem mass spectrometry experiments and electronic structure calculations at the B3LYP/6-311++G(d,p) level of theory. uow.edu.au This research has shown that in the gas phase, these anions can undergo a unimolecular rearrangement that involves the loss of carbon dioxide. uow.edu.au

The proposed mechanism is a novel pathway for the epoxidation of the typically inert benzene (B151609) ring. uow.edu.au The reaction is initiated by a nucleophilic attack of the peroxy anion onto the aromatic ring. Two competing pathways have been identified: one involving an initial attack at the ortho position and another at the ipso position (the carbon atom bearing the carboxylate group). uow.edu.au The presence of a strong electron-withdrawing group like the nitro group at the para position makes the attack at the ipso position more favorable. uow.edu.au

Surprisingly, the calculations indicate that both pathways proceed through an epoxidation of the benzene ring, leading to the formation of either an oxepin (B1234782) or a benzene oxide anion intermediate, which then undergoes decarboxylation. uow.edu.au This is a significant finding as it suggests a new route to functionalize aromatic rings.

Transition State Analysis and Energy Barriers

Quantum Chemical Characterization of Intermediates

The intermediates formed during the reactions of this compound are often transient and difficult to study experimentally. Quantum chemical calculations provide a means to characterize their electronic structure, stability, and reactivity.

The 4-nitroperoxybenzoate anion is the conjugate base of this compound. Its stability and reactivity are of great interest, particularly in the context of the unimolecular decarboxylation reaction mentioned previously. The electron-withdrawing nitro group plays a crucial role in activating the peroxybenzoate anion towards this rearrangement. uow.edu.au

The stability of anions can be influenced by their surrounding environment. In the gas phase, the intrinsic properties of the anion dominate. However, in solution, interactions with solvent molecules can significantly alter stability and reactivity. While anion-anion interactions are generally repulsive, they can form metastable states in a polarizable continuum, which mitigates the strong Coulombic repulsion. nih.gov

The reactivity of the 4-nitroperoxybenzoate anion as a nucleophile has also been quantified. The table below shows its reactivity parameter in water, alongside other peroxy anions for comparison.

Peroxy AnionN ParametersN Parameter
4-nitroperoxybenzoate17.430.50
3-chloroperoxybenzoate18.190.47
4-methoxyperoxybenzoate17.840.46
t-butylperoxy anion14.290.51

The N and sN parameters are measures of nucleophilicity.

Transient species, such as radicals, are often generated in the reactions of peroxy acids. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing these paramagnetic species. researchgate.netnih.gov

While there are no specific reports on the calculated EPR spectra of transient radicals from this compound, computational methods are frequently used to predict and interpret such spectra. researchgate.netacs.org For example, in studies of dye-decolorizing peroxidases, a combination of EPR spectroscopy and computational analysis helped to identify tyrosyl radicals formed during the enzymatic cycle. acs.org The g-values obtained from EPR spectra provide information about the electronic environment of the unpaired electron and can help to identify the radical species. acs.org

DFT calculations can be employed to compute the g-tensors and hyperfine coupling constants of potential radical intermediates. By comparing the calculated spectra with experimental EPR data, it is possible to identify the transient species involved in a reaction. This approach could be applied to study the reactions of this compound, for instance, to investigate the potential formation of radical intermediates during its decomposition or in its reactions with substrates.

Stability and Reactivity of Peroxy Acid Anions

Molecular Dynamics Simulations of Peroxyacid Reactivity in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. labxing.com These simulations can provide detailed insights into the behavior of molecules in solution, including solvent effects, diffusion, and intermolecular interactions. labxing.comu-tokyo.ac.jpsioc-journal.cn

For a reactive species like this compound, MD simulations could be employed to understand its behavior in different solvents. For example, simulations could model the hydrogen bonding interactions between the peroxy acid and water molecules. The crystal structure of p-nitroperoxybenzoic acid shows a hydrogen bond length of 2.74 Å. acs.org MD simulations could explore how this and other interactions influence the conformational dynamics of the molecule in solution and its accessibility for reaction.

Furthermore, MD simulations can be used to study the transport of reactants and the formation of encounter complexes in solution, which are precursors to chemical reactions. By simulating the system at an atomistic level, it is possible to gain a deeper understanding of the role of the solvent in mediating the reactivity of this compound. While specific MD simulation studies on this compound are not prominent in the literature, the methodology holds significant potential for elucidating its reaction mechanisms in the condensed phase.

Electronic Structure and Reactivity Descriptors

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. nih.gov For this compound, computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, offer deep insights into its electronic structure and chemical reactivity. rsc.org These studies are crucial for elucidating reaction mechanisms and predicting the behavior of the molecule. lookchem.com

The electronic properties of this compound are significantly influenced by its constituent functional groups: the aromatic ring, the nitro group (-NO₂), and the peroxycarboxyl group (-COOOH). The nitro group is a strong electron-withdrawing group, which has a profound effect on the electron distribution across the molecule. Computational methods like DFT, using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been employed to model the geometry and electronic characteristics of substituted perbenzoate anions, including nitro-substituted variants. lookchem.com

Key reactivity descriptors derived from these computational studies include Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges (e.g., Mulliken charges).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. wuxibiology.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals and the gap between them are fundamental indicators of a molecule's stability and reactivity. ajchem-a.comnih.gov

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.comajchem-a.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted peroxybenzoic acid, influencing its reactivity profile. The energy gap is a critical parameter in determining molecular electrical transport properties and is used to calculate other global reactivity descriptors. ajchem-a.com

DescriptorSignificance
EHOMO (Energy of HOMO)Related to the ionization potential; indicates electron-donating ability.
ELUMO (Energy of LUMO)Related to the electron affinity; indicates electron-accepting ability.
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ubc.ca

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. google.com This analysis provides a picture of the charge distribution and is valuable for understanding a molecule's electrostatic potential, dipole moment, and polarizability. researchgate.netuniv-mosta.dz The calculation of Mulliken atomic charges can be performed using various levels of theory, such as Hartree-Fock (HF) or DFT. researchgate.net

In this compound, the charge distribution is highly polarized. The oxygen atoms of the nitro and peroxycarboxyl groups, being highly electronegative, are expected to carry significant negative charges. Conversely, the nitrogen atom of the nitro group and the carbonyl carbon are expected to be electropositive. This charge distribution is critical for understanding the molecule's reactivity, particularly its behavior in nucleophilic or electrophilic reactions. For instance, studies on the unimolecular fragmentation of substituted perbenzoate anions show that electron-withdrawing groups at the para position can induce nucleophilic attack at the ipso carbon, a process driven by the electronic structure. lookchem.com

Atom/GroupExpected Mulliken ChargeImplication for Reactivity
Oxygen atoms (Nitro group)NegativeSites for electrophilic attack.
Oxygen atoms (Peroxycarboxyl group)NegativeKey sites for reactions such as epoxidation.
Nitrogen atom (Nitro group)PositiveInfluences the electron-withdrawing nature of the group.
Carbonyl Carbon (Peroxycarboxyl group)PositiveA potential site for nucleophilic attack.
Aromatic Ring CarbonsVariableCharge distribution influenced by the nitro group, affecting aromatic substitution reactions.

Structural Aspects and Electronic Effects on 4 Nitroperoxybenzoic Acid Reactivity

Influence of the Nitro Group on Peroxyacid Electrophilicity

The nitro group (-NO2) at the para position of the benzene (B151609) ring exerts a powerful electron-withdrawing effect on the peroxycarboxylic acid functional group. This influence is primarily due to two electronic phenomena: the negative inductive effect (-I) and the negative mesomeric effect (-M). quora.comquora.com The -I effect involves the pulling of electron density through the sigma bonds of the molecule, while the -M effect involves the delocalization of pi electrons from the benzene ring into the nitro group. quora.com

This withdrawal of electron density makes the peroxyacid group, particularly the terminal oxygen atom, more electron-deficient and thus more electrophilic. masterorganicchemistry.com An increase in electrophilicity enhances the peroxyacid's ability to act as an oxygen transfer agent, for instance, in the epoxidation of alkenes. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the alkene's pi bond on the electrophilic oxygen of the peroxyacid. A more electrophilic peroxyacid will react more readily with nucleophilic alkenes. masterorganicchemistry.comresearchgate.net

Comparison with Substituted Peroxybenzoic Acids

The effect of the nitro group on the reactivity of peroxybenzoic acid can be best understood by comparing it with other substituted analogues. The reactivity of a peroxyacid in reactions like epoxidation is directly correlated with the electronic nature of the substituent on the benzene ring.

Electron-withdrawing groups (EWGs) , such as the nitro group (-NO2) or a chloro group (-Cl), increase the rate of reaction. masterorganicchemistry.com These groups stabilize the developing negative charge on the carboxylate byproduct, making the transition state more favorable. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and reactive epoxidizing agent due to the electron-withdrawing nature of the chlorine atom. masterorganicchemistry.com

Electron-donating groups (EDGs) , such as a methoxy (B1213986) group (-OCH3) or a methyl group (-CH3), decrease the reactivity of the peroxyacid. libretexts.orglibretexts.org These groups donate electron density to the ring, which in turn reduces the electrophilicity of the peroxyacid group, thus slowing down the rate of oxygen transfer. libretexts.org

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted reactant to that of the unsubstituted reactant through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org For the ionization of benzoic acids, electron-withdrawing groups like the nitro group have positive σ values, indicating an increase in acidity and, by extension, an increase in the electrophilicity of the corresponding peroxyacid. wikipedia.orgnumberanalytics.com

Substituent (at para-position)Substituent Constant (σp)Effect on Acidity/Electrophilicity
-NO₂+0.78Strongly increases
-CN+0.66Increases
-Cl+0.23Moderately increases
-H0.00Reference
-CH₃-0.17Decreases
-OCH₃-0.27Strongly decreases

This table presents a qualitative comparison based on established Hammett substituent constants (σp) for benzoic acid derivatives, which correlate with the expected reactivity of the corresponding peroxybenzoic acids.

Intramolecular Hydrogen Bonding and Conformational Analysis

Peroxycarboxylic acids, including 4-nitroperoxybenzoic acid, are characterized by the presence of an intramolecular hydrogen bond. This bond forms between the acidic hydrogen of the peroxycarboxyl group and the oxygen of the carbonyl group, creating a stable five-membered ring structure. cdnsciencepub.com This chelation is a significant feature that influences the molecule's conformation and reactivity. cdnsciencepub.comresearchgate.net

Computational studies on similar molecules, like peroxyformic and peroxyacetic acids, indicate that this intramolecularly hydrogen-bonded, s-cis conformer is more stable than its s-trans counterpart, where the hydrogen bond is absent. cdnsciencepub.comnih.gov The energy difference between these conformers can be substantial, though it decreases in polar solvents. nih.gov The introduction of an aryl group, as in this compound, is expected to further favor the s-cis isomer. nih.gov This internal hydrogen bond plays a role in the mechanism of oxygen transfer, particularly in the concerted "butterfly mechanism" proposed for alkene epoxidation.

Solvation Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism, and reactions involving this compound are no exception. researchgate.net Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, or intermediates through various interactions like hydrogen bonding and dipole-dipole forces. allrounder.ailibretexts.org

For epoxidation reactions with peroxyacids, the choice of solvent is critical. Aprotic, non-basic solvents such as chloroform, ether, or dichloromethane (B109758) are generally preferred. researchgate.netlibretexts.org This is because basic solvents can form intermolecular hydrogen bonds with the peroxyacid, disrupting the crucial intramolecular hydrogen bond. liverpool.ac.uk This disruption can lead to a decrease in the reaction rate. liverpool.ac.uk

In contrast, polar protic solvents like alcohols can also interact with the peroxyacid, potentially slowing the reaction by solvating the peroxyacid and reducing its electrophilicity. rsc.org Furthermore, in the presence of water and an acid or base catalyst, the epoxide product can be hydrolyzed to form a diol, making nonaqueous solvents essential for isolating the epoxide. libretexts.org The rate of reaction in aprotic, non-basic solvents can sometimes be correlated with solvent polarity parameters, while in basic solvents, the rate may become independent of polarity due to the overriding effect of solvent-peroxyacid hydrogen bonding. researchgate.net

Solvent TypeExpected Effect on Epoxidation RateRationale
Aprotic, Non-basic (e.g., Chloroform, Benzene)Generally FavoredMinimal disruption of the intramolecular hydrogen bond. researchgate.netlibretexts.org
Aprotic, Basic (e.g., Dioxane, THF)Rate ReductionIntermolecular hydrogen bonding with the peroxyacid disrupts the internal H-bond required for the concerted mechanism. liverpool.ac.ukresearchgate.net
Polar Protic (e.g., Alcohols, Water)Rate Reduction / Side ReactionsSolvation of the peroxyacid reduces its electrophilicity; can lead to product hydrolysis. libretexts.orgrsc.org

Substituent Effects on Reaction Rates and Selectivity

The electronic effects of substituents, both on the peroxyacid and on the substrate it reacts with, are key determinants of reaction rates and selectivity. As established, electron-withdrawing substituents on the peroxybenzoic acid, like the 4-nitro group, increase the reaction rate by enhancing electrophilicity. masterorganicchemistry.com

Conversely, the electronic nature of the substrate also plays a critical role. In alkene epoxidation, for instance, electron-rich alkenes react faster. masterorganicchemistry.com This is because the alkene acts as the nucleophile in the reaction. Therefore, substituents on the alkene that donate electron density (e.g., alkyl groups) will increase the nucleophilicity of the double bond and accelerate the reaction.

This interplay is quantitatively described by the Hammett equation, which can be applied to analyze the reaction mechanism. wikipedia.orgviu.ca A plot of the logarithm of the reaction rate constants against the Hammett substituent constants (σ) for a series of substituted substrates yields a reaction constant (ρ). numberanalytics.com

A negative ρ value indicates that the reaction is favored by electron-donating substituents on the substrate. This implies the buildup of positive charge (or loss of negative charge) in the transition state at the substrate's reaction center. For the epoxidation of substituted styrenes with a peroxyacid, a negative ρ value is expected, consistent with the nucleophilic character of the alkene.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents on the substrate, indicating the buildup of negative charge in the transition state. viu.ca

The magnitude of ρ reveals the sensitivity of the reaction to substituent effects. viu.ca These principles allow for the prediction of relative reaction rates and provide insight into the electronic demands of the transition state. For example, in a competitive reaction, this compound will preferentially react with the most electron-rich double bond in a poly-unsaturated substrate. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Techniques in Mechanistic Studies

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques are invaluable for obtaining real-time data on the progress of chemical reactions without the need for sample extraction. This allows for the continuous monitoring of reactant consumption, intermediate formation and decay, and product generation, providing crucial kinetic and mechanistic information.

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric species like 4-Nitroperoxybenzoic acid and its derivatives. By monitoring the change in absorbance at a specific wavelength over time, the rate of reaction can be determined.

A notable example is the study of the oxidation of the His-52 → Leu mutant of cytochrome c peroxidase by p-Nitroperoxybenzoic acid (pNPBA). acs.org In such studies, a stopped-flow spectrophotometer is often employed to rapidly mix the reactants and monitor the subsequent spectral changes. The reaction progress can be followed by observing the disappearance of the reactant or the appearance of a product or intermediate at a characteristic wavelength. For instance, the formation of compound I, an oxidized intermediate of the enzyme, can be monitored by the increase in absorbance at its Soret maximum of 420 nm, while the initial high-spin Fe(III) form of the enzyme has a Soret maximum at 403 nm. acs.org

The kinetic data obtained from such experiments can be used to determine rate constants and elucidate the reaction mechanism. For example, by studying the reaction at different pH values, the involvement of acid-base catalysis can be inferred. In the case of the reaction between cytochrome c peroxidase and pNPBA, the rate of reaction is influenced by two heme-linked ionizations in the protein. acs.org

Table 1: Spectroscopic Properties of Cytochrome c Peroxidase (CcP(H52L)) Species acs.org

SpeciesPrincipal Bands (nm)Extinction Coefficients (mM⁻¹cm⁻¹)
N (neutral)403, 505, 635103, 10.2, 3.7
A413, 535, 565115, 12.5, 10.5
B419, 538, 570120, 13.0, 11.0

This table illustrates how different species involved in a reaction can be distinguished by their unique UV-Vis absorption characteristics, enabling kinetic analysis.

Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. horiba.com These techniques are particularly useful for identifying functional groups and tracking their transformations during a reaction, thus offering deep mechanistic insights.

Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR) IR spectroscopy is a powerful technique for monitoring reactions in real-time. mdpi.comrsc.org By immersing an ATR probe directly into the reaction mixture, spectra can be collected continuously, allowing for the identification of reactants, intermediates, and products based on their characteristic vibrational frequencies. For example, the strong carbonyl (C=O) stretch of the peroxy acid group in this compound would be a prominent feature in its IR spectrum, and its disappearance could be monitored to follow the reaction progress. The formation of new carbonyl or hydroxyl groups in the products would also be observable.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com It is well-suited for studying reactions in aqueous media, as water is a weak Raman scatterer. researchgate.net The technique can be used to identify specific molecular bond vibrations, such as C-C, C=C, and N-O bonds, providing a chemical fingerprint of the species present. horiba.com For instance, changes in the vibrational modes of the benzene (B151609) ring and the nitro group of this compound upon reaction could provide clues about the electronic and structural changes occurring during the transformation.

NMR Spectroscopy for Intermediate Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the context of mechanistic studies involving this compound, NMR can be used to identify and characterize reaction intermediates and final products. For example, if a reaction involving this compound leads to the formation of a stable intermediate, its structure can be determined by isolating it and subjecting it to ¹H and ¹³C NMR analysis. The chemical shifts, coupling constants, and integration of the signals provide a wealth of information about the connectivity and stereochemistry of the molecule. researchgate.netrsc.org

Furthermore, NMR can be used to study dynamic processes and equilibria. By acquiring spectra at different temperatures or pH values, information about conformational changes, tautomerization, or acid-base equilibria can be obtained. researchgate.net For instance, the pKa of a carboxylic acid product formed from a reaction with this compound could be determined by monitoring the chemical shift of the acidic proton or adjacent carbons as a function of pH.

Table 2: Representative ¹³C NMR Chemical Shift Ranges bhu.ac.in

Type of CarbonChemical Shift (ppm)
Aliphatic10-40
C–O, C–X50-70
Alkyne70-80
Alkenes, Aromatics110-150
RCOOH, RCOOR170-180
RCHO190-200
RCOR'205-220

This table provides a general guide to the expected chemical shift regions for different types of carbon atoms, which is fundamental for the structural interpretation of ¹³C NMR spectra.

Mass Spectrometry Techniques in Elucidating Reaction Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of compounds and in elucidating their structure through the analysis of fragmentation patterns.

In studies of reactions involving this compound, mass spectrometry can be used to identify the products and gain insights into the reaction pathways. By analyzing the mass spectrum of the reaction mixture, the molecular weights of the products can be determined. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the products, which is crucial for their unambiguous identification. cnrs.fr

Tandem mass spectrometry (MS/MS) is a particularly powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the parent ion) is selected, subjected to fragmentation, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure. For a compound like this compound, characteristic fragmentation patterns would be expected. For example, the loss of the peroxy group (-OOH), the carboxyl group (-COOH), or the nitro group (-NO₂) would lead to specific fragment ions. The fragmentation of the aromatic ring itself can also provide structural information. libretexts.orgdocbrown.info

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Carboxylic Acids libretexts.org

Fragment LossDescription
-OH (17 u)Loss of the hydroxyl radical from the carboxylic acid group.
-COOH (45 u)Loss of the entire carboxyl group as a radical.
-H₂O (18 u)Loss of a water molecule, often through rearrangement.

This table highlights some of the typical fragmentation pathways observed for carboxylic acids in mass spectrometry, which can be applied to predict the fragmentation of this compound.

By identifying the products and their fragmentation patterns, it is possible to piece together the reaction pathway and propose a detailed mechanism for the transformation of this compound.

Conclusion and Future Research Directions

Current Understanding of 4-Nitroperoxybenzoic Acid Chemistry

This compound (4-NPBA) is a powerful oxidizing agent, a fact largely attributed to the electron-withdrawing nitro group on the benzene (B151609) ring. This structural feature enhances the electrophilicity of the peroxy acid group, making it a more potent oxygen transfer agent compared to its unsubstituted counterpart, peroxybenzoic acid. Its utility has been demonstrated in various oxidation reactions, most notably in the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. The reactivity of 4-NPBA is influenced by factors such as the solvent, temperature, and the electronic nature of the substrate. While our understanding of its fundamental reactivity is well-established, there remain areas where further investigation can provide deeper insights.

Emerging Research Avenues in Peroxyacid Catalysis

The field of peroxyacid chemistry is continually evolving, with a strong emphasis on developing more efficient and selective catalytic systems. mdpi.com Emerging research is exploring the use of novel catalysts, including metal complexes and organocatalysts, to modulate the reactivity and selectivity of peroxyacids like 4-NPBA. mdpi.comacs.org A significant area of interest is the development of catalysts that can enable enantioselective oxidations, a crucial transformation in the synthesis of chiral molecules for pharmaceuticals and other applications. mdpi.com

Furthermore, researchers are investigating the use of unconventional reaction media, such as ionic liquids and deep eutectic solvents, to enhance reaction rates and facilitate catalyst recycling. mdpi.com The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is another promising direction, offering advantages in terms of catalyst separation and reuse. mdpi.commdpi.com

Development of Sustainable Synthetic Methodologies Utilizing Peroxyacids

In line with the principles of green chemistry, a major focus of current research is the development of more sustainable synthetic methods that utilize peroxyacids. rsc.orgrsc.org This includes the exploration of greener and more atom-economical routes for the synthesis of peroxyacids themselves. rsc.org Traditional methods often involve the use of strong acids and produce significant waste. nsf.gov Newer approaches focus on using milder reaction conditions and more environmentally benign reagents. rsc.org

A key trend is the in situ generation of peroxyacids from the corresponding carboxylic acid and hydrogen peroxide, which is considered a green oxidant as its only byproduct is water. mdpi.comnih.gov This strategy avoids the need to isolate and handle potentially unstable peroxyacids. mdpi.com Moreover, the use of biocatalysis, employing enzymes like peroxidases, is being explored for peroxyacid-mediated oxidations, offering high selectivity under mild conditions. mdpi.comethernet.edu.et

Future Directions in Computational Modeling of Peroxyacid Reactions

Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical reactions. uva.nl In the context of peroxyacid chemistry, density functional theory (DFT) calculations are being used to elucidate reaction mechanisms, identify transition states, and rationalize observed selectivities. researchgate.netacs.orgcore.ac.uk

Future research in this area will likely focus on developing more accurate and predictive computational models that can handle larger and more complex systems. uva.nlascelibrary.org This will enable the in silico design of new catalysts and the optimization of reaction conditions before they are tested in the laboratory, accelerating the discovery of new and improved synthetic methods. ascelibrary.org Additionally, computational studies can provide valuable insights into the factors that govern the stability and decomposition of peroxyacids, aiding in the development of safer handling and storage protocols. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-nitroperoxybenzoic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Use impermeable gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
  • Storage : Store in a cool, dry, well-ventilated area away from oxidizers, heat, and direct sunlight. Use airtight containers to minimize degradation .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .
  • Incompatibilities : Separate from reducing agents, strong bases, and metals to prevent explosive reactions .

Q. What synthetic routes are used to prepare this compound, and how can yield be optimized?

  • Methodological Answer :

  • Step 1 : Nitration of benzoic acid using mixed acid (HNO₃/H₂SO₄) to yield 4-nitrobenzoic acid. Control temperature (0–5°C) to avoid over-nitration .
  • Step 2 : Introduce the peroxy group via reaction with hydrogen peroxide in acidic media. Catalysts like sulfuric acid can accelerate peracid formation.
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature10–15°CHigher temps risk decomposition
Reaction Time4–6 hoursInsufficient time lowers purity
H₂O₂ Concentration30–35% (w/w)Excess H₂O₂ increases side reactions
  • Purification : Recrystallize from ethanol/water mixtures to isolate pure product .

Advanced Research Questions

Q. How can contradictory reports on the thermal stability of this compound in polar solvents be resolved?

  • Methodological Answer :

  • Analytical Techniques :
  • DSC/TGA : Measure decomposition onset temperatures under controlled atmospheres (N₂ vs. O₂). For example, DSC may show exothermic peaks at 120°C in DMSO due to peroxide bond cleavage .
  • NMR Stability Studies : Monitor structural integrity in deuterated solvents (e.g., D₂O, DMSO-d₆) over 24-hour intervals.
  • Mitigation Strategies : Add stabilizers (e.g., 1% EDTA) to chelate metal impurities that catalyze decomposition .

Q. What advanced analytical methods effectively characterize purity and decomposition products of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to separate impurities. Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄ .
  • Spectroscopy :
  • FT-IR : Identify peroxide O-O stretch (~800 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • LC-MS : Detect decomposition products (e.g., 4-nitrobenzoic acid at m/z 167) .
  • X-ray Crystallography : Resolve crystal structure to confirm peroxy group orientation and hydrogen bonding .

Q. How should researchers address discrepancies in reaction kinetics data for this compound’s oxidation of organic substrates?

  • Methodological Answer :

  • Controlled Replicates : Conduct triplicate experiments under inert (Ar) and aerobic conditions to isolate O₂ interference .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to substrate concentration plots. Discrepancies may arise from solvent polarity effects on transition states.
  • Cross-Validation : Compare results with alternative methods (e.g., iodometric titration for peroxide quantification) .

Data Contradiction Analysis

Q. What strategies are recommended to resolve conflicting literature on the catalytic activity of this compound in asymmetric epoxidation?

  • Methodological Answer :

  • Systematic Review : Tabulate reported enantiomeric excess (ee) values and correlate with reaction conditions:
Catalyst Loading (%)SolventTemperature (°C)ee (%)Reference
5CH₂Cl₂2572Study A
10Toluene088Study B
  • Root-Cause Analysis : Low ee in Study A may stem from solvent polarity (CH₂Cl₂ vs. toluene) or inadequate chiral induction .
  • Validation : Reproduce experiments using chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee values .

Notes

  • Safety and Handling : While specific data on this compound is limited, protocols are extrapolated from structurally related nitro/peroxy compounds .
  • Synthesis : The peroxy group introduces heightened reactivity; strict temperature control is essential to prevent explosive decomposition .
  • Data Reliability : Cross-reference findings with peer-reviewed journals and avoid non-curated sources (e.g., BenchChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.